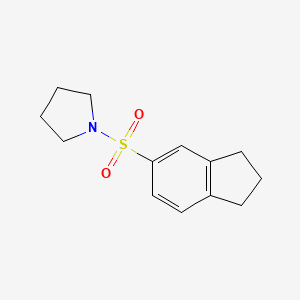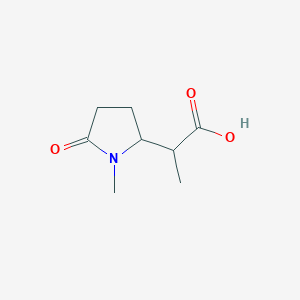
3-ethoxy-N,N-dimethyl-4-(pyridin-3-ylmethylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethoxy-N,N-dimethyl-4-(pyridin-3-ylmethylamino)benzamide, also known as EDPB, is a compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of benzamide derivatives and has been found to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of 3-ethoxy-N,N-dimethyl-4-(pyridin-3-ylmethylamino)benzamide is not fully understood. However, it is known to interact with certain proteins and enzymes in the body, leading to the observed biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been shown to modulate the activity of certain neurotransmitters in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and have neuroprotective effects. This compound has also been found to modulate the activity of certain neurotransmitters in the brain, leading to improved cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 3-ethoxy-N,N-dimethyl-4-(pyridin-3-ylmethylamino)benzamide in lab experiments is its ability to exhibit a range of biochemical and physiological effects. This makes it a valuable tool for studying various biological processes. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
将来の方向性
There are several future directions for the use of 3-ethoxy-N,N-dimethyl-4-(pyridin-3-ylmethylamino)benzamide in scientific research. One potential direction is the development of this compound derivatives with improved efficacy and reduced toxicity. Another direction is the study of this compound in combination with other compounds for the treatment of various diseases. Furthermore, the potential use of this compound as a diagnostic tool for certain diseases should also be explored. Overall, the potential of this compound in scientific research is vast and warrants further investigation.
合成法
The synthesis of 3-ethoxy-N,N-dimethyl-4-(pyridin-3-ylmethylamino)benzamide involves the reaction of 3-ethoxy-N,N-dimethyl-4-aminobenzamide with pyridine-3-carboxaldehyde in the presence of a catalyst. The reaction is carried out under mild conditions and yields this compound in good purity. The synthesis of this compound has been reported in several research articles and has been found to be a reliable method for obtaining this compound.
科学的研究の応用
3-ethoxy-N,N-dimethyl-4-(pyridin-3-ylmethylamino)benzamide has been extensively studied for its potential use in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. This compound has been used in studies related to cancer, inflammation, and neurological disorders. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. This compound has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
3-ethoxy-N,N-dimethyl-4-(pyridin-3-ylmethylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-4-22-16-10-14(17(21)20(2)3)7-8-15(16)19-12-13-6-5-9-18-11-13/h5-11,19H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVRSNOYCIKDFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)N(C)C)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-[[methyl-(1-methylpyrazol-4-yl)amino]methyl]-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7647237.png)
![N-[(3-fluoro-4-methoxyphenyl)methyl]-4-methyl-3-methylsulfonylaniline](/img/structure/B7647240.png)
![N-[2-(1-thiophen-2-ylethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7647243.png)
![4-methyl-N-[2-(morpholin-4-ylmethyl)phenyl]-1,4-diazepane-1-carboxamide](/img/structure/B7647259.png)
![N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]furan-3-carboxamide](/img/structure/B7647265.png)
![1-(4-fluorophenyl)-3-methyl-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]butan-2-amine](/img/structure/B7647272.png)